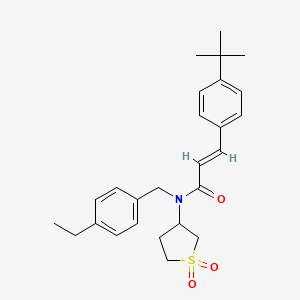![molecular formula C14H12F3N B12126622 Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]- CAS No. 1152508-78-5](/img/structure/B12126622.png)
Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]- is a chemical compound with the following structure: .
- It belongs to the class of substituted benzylamines.
- The compound contains a benzene ring (benzyl group) with a fluorine atom at positions 2 and 6, and a methyl group attached to the nitrogen atom.
- This compound may have applications in various fields due to its unique structure.
Métodos De Preparación
- Synthetic routes for this compound involve introducing the fluorine atoms and the phenylmethyl group onto the benzene ring.
- One possible method is the Suzuki–Miyaura coupling, which utilizes boron reagents. These reagents are essential for the cross-coupling reaction .
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Análisis De Reacciones Químicas
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include palladium catalysts, fluorinating agents, and nucleophiles.
- Major products depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
- In chemistry, it could serve as a building block for designing new molecules.
- In biology, researchers might explore its interactions with receptors or enzymes.
- In medicine, it could be investigated for potential therapeutic effects.
- In industry, it may find use in materials science or as a precursor for other compounds.
Mecanismo De Acción
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Similar compounds could include other benzylamines with fluorine substitutions.
- A detailed comparison would require analyzing their structures, properties, and applications.
Remember that this compound’s uniqueness lies in its combination of fluorine substitutions and the phenylmethyl group
Propiedades
Número CAS |
1152508-78-5 |
|---|---|
Fórmula molecular |
C14H12F3N |
Peso molecular |
251.25 g/mol |
Nombre IUPAC |
N-[(2,6-difluorophenyl)methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C14H12F3N/c15-11-4-1-3-10(7-11)8-18-9-12-13(16)5-2-6-14(12)17/h1-7,18H,8-9H2 |
Clave InChI |
JFYJQKPXLWUHJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CNCC2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12126539.png)



![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12126563.png)
![5-chloro-2-methoxy-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12126570.png)
![methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12126575.png)
![3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B12126583.png)
![3-{[(2,4-dichlorophenyl)methyl]sulfonyl}-1H-1,2,4-triazole-5-ylamine](/img/structure/B12126586.png)



![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide](/img/structure/B12126616.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126625.png)
